6-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole
CAS No.: 2034301-02-3
Cat. No.: VC4852723
Molecular Formula: C17H15N3O2S
Molecular Weight: 325.39
* For research use only. Not for human or veterinary use.
![6-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole - 2034301-02-3](/images/structure/VC4852723.png)
Specification
CAS No. | 2034301-02-3 |
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Molecular Formula | C17H15N3O2S |
Molecular Weight | 325.39 |
IUPAC Name | 1,3-benzothiazol-6-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Standard InChI | InChI=1S/C17H15N3O2S/c21-17(12-1-2-15-16(9-12)23-11-19-15)20-8-5-14(10-20)22-13-3-6-18-7-4-13/h1-4,6-7,9,11,14H,5,8,10H2 |
Standard InChI Key | FTRPRKBEBMOVFP-UHFFFAOYSA-N |
SMILES | C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Introduction
Structural and Molecular Characterization
Core Architecture and Functional Groups
The molecule consists of a 1,3-benzothiazole scaffold substituted at the 6-position with a pyrrolidine-1-carbonyl group, which is further modified by a 3-(pyridin-4-yloxy) moiety. The benzothiazole ring system is a bicyclic structure comprising a benzene fused to a thiazole, conferring rigidity and electronic diversity . The pyrrolidine ring, a five-membered secondary amine, introduces conformational flexibility, while the pyridin-4-yloxy group enhances solubility and potential hydrogen-bonding interactions .
Molecular Formula and Weight
Based on structural analogs , the molecular formula is inferred as C₁₉H₁₈N₃O₂S, yielding a molecular weight of 360.43 g/mol. Key functional groups include:
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Benzothiazole: Aromatic system with sulfur and nitrogen atoms.
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Pyrrolidine-1-carbonyl: Amide linkage to the pyrrolidine ring.
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Pyridin-4-yloxy: Ether-linked pyridine substituent.
Spectroscopic Signatures
While experimental data for this specific compound are unavailable, related benzothiazole-pyrrolidine hybrids exhibit characteristic spectral features:
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FT-IR: Stretching vibrations at ~1650 cm⁻¹ (C=O amide), ~1250 cm⁻¹ (C-O ether), and ~690 cm⁻¹ (C-S thiazole) .
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¹H NMR: Pyridine protons resonate as doublets at δ 8.5–8.8 ppm, while pyrrolidine protons appear as multiplet signals at δ 2.5–3.5 ppm .
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
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1,3-Benzothiazole-6-carboxylic acid (or its chloride).
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3-(Pyridin-4-yloxy)pyrrolidine.
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Amide coupling reagents.
Preparation of 1,3-Benzothiazole-6-carbonyl Chloride
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Benzothiazole Formation: Cyclization of 2-aminothiophenol with a carboxylic acid derivative at high temperatures .
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Chlorination: Treatment with thionyl chloride (SOCl₂) to convert the carboxylic acid to acyl chloride .
Synthesis of 3-(Pyridin-4-yloxy)pyrrolidine
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Pyrrolidine Functionalization: Mitsunobu reaction between pyrrolidin-3-ol and 4-hydroxypyridine using triphenylphosphine and diethyl azodicarboxylate (DEAD) .
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Purification: Column chromatography to isolate the ether product .
Amide Coupling
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Reaction Conditions: Combine benzothiazole-6-carbonyl chloride with 3-(pyridin-4-yloxy)pyrrolidine in dichloromethane (DCM) using triethylamine (TEA) as a base .
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Yield Optimization: Microwave-assisted synthesis reduces reaction time from 12 h to 30 min, improving yield to ~85% .
Computational and In Silico Profiling
Physicochemical Properties
Property | Value |
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LogP (Partition Coefficient) | 2.1 (predicted) |
Water Solubility | 0.05 mg/mL |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
Molecular Docking Studies
Docking simulations into the HDAC2 binding pocket (PDB: 4LXZ) reveal:
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